Pentaerythritol tetralaurate
Overview
Description
Pentaerythritol tetralaurate is a compound with the molecular formula C53H100O8 . It is a tetraester of pentaerythritol and lauric acid . It is commonly used in cosmetics, functioning mostly as a hair-conditioning agent, skin-conditioning agent, binder, viscosity-increasing agent, and emollient .
Molecular Structure Analysis
The molecular structure of Pentaerythritol tetralaurate is complex due to its large size . The compound has a molecular weight of 865.4 g/mol .Physical And Chemical Properties Analysis
Pentaerythritol tetralaurate has a molecular weight of 865.4 g/mol and a computed XLogP3-AA value of 20.5, indicating its lipophilicity . It does not have any hydrogen bond donors .Scientific Research Applications
Thermal Energy Storage : Pentaerythritol is effective in thermal energy storage applications due to its high solid-solid phase change enthalpy. It undergoes a phase transition, changing from a tetrahedral molecular structure to a cubic crystalline structure, which is beneficial for thermal energy storage. The addition of alumina nanoparticles to pentaerythritol enhances its thermal and chemical stability, as well as specific heat and thermal conductivity (VenkitarajK et al., 2017).
Thermal Stabilization in Composite Thermistors : Pentaerythritol is used for thermal stabilization in composite thermistors. It introduces thermal delays in carbon black-polyethylene thermistor systems, which can be crucial for various electronic and thermal applications (Brodeur et al., 1991).
Vasoprotective Activities : Pentaerythritol tetranitrate has shown vasoprotective activities in experimental atherosclerosis, suggesting its potential in vascular health applications. It undergoes metabolization into various nitrates, influencing the liberation of nitric oxide and vasorelaxation in rabbit aorta (Kojda et al., 1998).
Maternal Treatment in Hypertensive Rats : Pentaerythritol tetranitrate used in maternal treatment of spontaneously hypertensive rats has shown to reduce blood pressure in female offspring. This is accompanied by upregulation of various enzymes and epigenetic changes, indicating its potential in prenatal care and hypertension management (Wu et al., 2015).
Vibrational Energy Transfer in Explosives : Pentaerythritol tetranitrate (PETN), a common secondary explosive, has been studied for its vibrational energy transfer and relaxation mechanisms in thin films, using 2D infrared spectroscopy. This research contributes to a better understanding of shock initiation and energy propagation in energetic materials (Ostrander et al., 2017).
Catalyst in CO2 Cycloaddition : Pentaerythritol, combined with nucleophilic halide salts, has been used as a dual catalyst system for the cycloaddition of carbon dioxide with organic epoxides, yielding cyclic carbonates. This method offers a sustainable approach for CO2 fixation (Wilhelm et al., 2014).
Future Directions
properties
IUPAC Name |
[3-dodecanoyloxy-2,2-bis(dodecanoyloxymethyl)propyl] dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100O8/c1-5-9-13-17-21-25-29-33-37-41-49(54)58-45-53(46-59-50(55)42-38-34-30-26-22-18-14-10-6-2,47-60-51(56)43-39-35-31-27-23-19-15-11-7-3)48-61-52(57)44-40-36-32-28-24-20-16-12-8-4/h5-48H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGHSWSVZKPPEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864351 | |
Record name | Pentaerythritol tetralaurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
865.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentaerythritol tetralaurate | |
CAS RN |
13057-50-6 | |
Record name | 1,1′-[2,2-Bis[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] didodecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13057-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaerythritol tetralaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanoic acid, 1,1'-[2,2-bis[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaerythritol tetralaurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentaerythritol tetralaurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITYL TETRALAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI32V0I24Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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